molecular formula C18H16BrN B183019 2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline CAS No. 28164-39-8

2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline

Cat. No. B183019
CAS RN: 28164-39-8
M. Wt: 326.2 g/mol
InChI Key: IYQRNZSQZVRJOH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as BINA and has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

BINA acts as a selective inhibitor of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC and leads to a decrease in its activity. PKC is involved in a variety of cellular processes, including synaptic plasticity, and its inhibition by BINA has been found to have effects on learning and memory.

Biochemical And Physiological Effects

BINA has been shown to have effects on a variety of biochemical and physiological processes. In addition to its role as a PKC inhibitor, it has been found to inhibit the activity of phospholipase C (PLC) and to have antioxidant properties. BINA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

BINA has several advantages as a tool for scientific research. It is a selective inhibitor of PKC and has been found to have effects on learning and memory. However, like any chemical compound, BINA has limitations as well. Its effects may be dose-dependent and it may have off-target effects on other enzymes or cellular processes.

Future Directions

There are several potential future directions for research on BINA. One area of interest is the development of more selective inhibitors of PKC that may have fewer off-target effects. Another potential direction is the investigation of the effects of BINA on other cellular processes, such as inflammation or oxidative stress. Finally, BINA may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.

Synthesis Methods

The synthesis of BINA involves the reaction of 2-bromo-4-nitroaniline with indene in the presence of palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

BINA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of protein kinase C (PKC) and has been used in studies investigating the role of PKC in synaptic plasticity and learning and memory.

properties

CAS RN

28164-39-8

Product Name

2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline

Molecular Formula

C18H16BrN

Molecular Weight

326.2 g/mol

IUPAC Name

2-bromo-4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline

InChI

InChI=1S/C18H16BrN/c1-20(2)18-10-7-13(12-17(18)19)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+

InChI Key

IYQRNZSQZVRJOH-RVDMUPIBSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)Br

SMILES

CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br

Other CAS RN

28164-39-8

Origin of Product

United States

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